molecular formula C22H22N2O3S2 B3298885 4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 898429-41-9

4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B3298885
CAS RN: 898429-41-9
M. Wt: 426.6 g/mol
InChI Key: NEDOGJWVTRWFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETTB and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of ETTB is not fully understood, although it is believed to modulate the activity of certain receptors in the body. Specifically, ETTB has been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
ETTB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate the activity of certain receptors in the brain, and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETTB in lab experiments is its potential applications in various fields. Additionally, ETTB has been found to be relatively safe and non-toxic in animal studies. However, one of the limitations of using ETTB in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are several potential future directions for the use of ETTB in scientific research. One potential direction is the development of ETTB-based drugs for the treatment of cancer and neurological disorders. Additionally, ETTB could be used as a tool for investigating the role of the sigma-1 receptor in various physiological processes. Finally, further research is needed to fully understand the mechanism of action of ETTB and its potential applications in various fields.

Scientific Research Applications

ETTB has been used in various scientific research studies due to its potential applications in several fields. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, ETTB has been studied for its potential use in neurological disorders, as it has been found to modulate the activity of certain receptors in the brain.

properties

IUPAC Name

4-ethylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-2-29(26,27)19-11-9-16(10-12-19)21(25)24-22-23-20(14-28-22)18-8-7-15-5-3-4-6-17(15)13-18/h7-14H,2-6H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDOGJWVTRWFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 3
4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 4
4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 5
4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-(ethylsulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

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